Product packaging for 1-(Propan-2-yl)-2-propylpiperazine(Cat. No.:)

1-(Propan-2-yl)-2-propylpiperazine

Cat. No.: B13167921
M. Wt: 170.30 g/mol
InChI Key: FYBXDDMBLJFBHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Propan-2-yl)-2-propylpiperazine is a piperazine derivative with significant potential in medicinal chemistry research and drug discovery applications. This compound features a piperazine core structure with both isopropyl and propyl substituents, creating a versatile scaffold for pharmaceutical development. Piperazine derivatives have demonstrated substantial research value in the development of anti-inflammatory agents and are also being investigated in cancer research applications . The structural configuration of this compound, characterized by its specific alkyl substitutions at the 1 and 2 positions of the piperazine ring, contributes to potential bioactivity and binding affinity to various biological targets. Researchers are particularly interested in this compound's potential mechanisms of action, which may include modulation of enzymatic activity or receptor interactions, though specific mechanisms require further investigation. The compound's chemical properties align with established structure-activity relationships observed in other piperazine-based research compounds . This reagent is provided exclusively for research purposes in laboratory settings, and comprehensive safety data should be consulted before experimental use. Researchers value this compound for its potential applications in developing novel therapeutic agents and for structure-activity relationship studies in medicinal chemistry programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22N2 B13167921 1-(Propan-2-yl)-2-propylpiperazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

1-propan-2-yl-2-propylpiperazine

InChI

InChI=1S/C10H22N2/c1-4-5-10-8-11-6-7-12(10)9(2)3/h9-11H,4-8H2,1-3H3

InChI Key

FYBXDDMBLJFBHJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1CNCCN1C(C)C

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Synthesis of 1 Propan 2 Yl 2 Propylpiperazine and Its Analogues

Primary Synthetic Routes for Substituted Piperazine (B1678402) Ring Formation

The construction of the piperazine core is the foundational step in the synthesis of 1-(propan-2-yl)-2-propylpiperazine and its analogues. Various synthetic strategies have been developed to achieve this, each with its own advantages in terms of efficiency, modularity, and control over substitution patterns.

Cyclization reactions are a common and effective method for forming the piperazine ring. These reactions typically involve the formation of two carbon-nitrogen bonds to close a linear precursor into the desired heterocyclic system. A notable approach involves a palladium-catalyzed cyclization that couples a propargyl unit with a diamine component, offering high regio- and stereochemical control under mild conditions. nih.govorganic-chemistry.orgacs.org This method is particularly versatile for creating highly substituted piperazines. nih.govacs.org Another strategy utilizes the ring-opening of cyclic sulfamidates with propargylic sulfonamides, followed by a gold-catalyzed cyclization to yield tetrahydropyrazines, which can then be reduced to the corresponding piperazine scaffolds. organic-chemistry.org

Multicomponent reactions, such as the Ugi reaction followed by an intramolecular SN2 cyclization, provide a convergent approach to assembling substituted piperazines from simple starting materials. acs.org This strategy allows for the introduction of diversity at multiple positions on the piperazine ring in a single synthetic sequence. acs.org

Table 1: Overview of Cyclization Strategies for Piperazine Synthesis

Cyclization Strategy Key Reagents/Catalysts Advantages
Palladium-Catalyzed Cyclization Palladium catalysts, propargyl units, diamines High regio- and stereochemical control, mild reaction conditions, good to excellent yields. nih.govorganic-chemistry.orgacs.org
Gold-Catalyzed Cyclization Gold catalysts, cyclic sulfamidates, propargylic sulfonamides Access to diverse piperazine scaffolds. organic-chemistry.org
Ugi Multicomponent Reaction Isocyanides, aldehydes/ketones, amines, carboxylic acids Convergent synthesis, high diversity, good to excellent yields. acs.org

Reductive amination is a powerful and widely used method for the N-alkylation of amines, including the synthesis of N-substituted piperazines. rsc.org This reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium triacetoxyborohydride and sodium cyanoborohydride. nih.govnih.gov

For the synthesis of differentially N,N-disubstituted piperazines, a modular approach can be employed using a 2-oxopiperazine building block. rsc.org An initial reductive amination can introduce the first N-substituent while simultaneously reducing the lactam. A subsequent reductive amination with a different carboxylic acid can then install the second N-alkyl group, providing a flexible route to a variety of analogues. rsc.org This method offers an efficient alternative to the more traditional approach of mono-Boc protection followed by sequential alkylation. rsc.org

Transition metal catalysis offers a range of methodologies for the construction of N-heterocycles, including piperazines. nih.gov Palladium-catalyzed reactions have proven to be particularly versatile in this context. nih.govacs.org One such method involves the decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles, which proceeds under mild conditions and tolerates a wide variety of substituents on both reaction partners. nih.govacs.org This approach provides excellent yields and a high degree of stereo- and regiochemical control. nih.govacs.org

Another innovative strategy is the stannyl amine protocol (SnAP), which involves the cyclization of tin-substituted diamine precursors with aldehydes. mdpi.com This method relies on the generation of an α-aminyl radical, which then undergoes cyclization with an imine intermediate. mdpi.com While initially requiring stoichiometric copper, the reaction has been optimized to proceed with catalytic amounts of copper or even under photoredox conditions, enhancing its practicality and sustainability. mdpi.com

Regio- and Stereoselective Introduction of the Propan-2-yl (Isopropyl) Moiety

The introduction of the isopropyl group at the N1-position and a propyl group at the C2-position of the piperazine ring requires precise control of regioselectivity and, for chiral analogues, stereoselectivity.

The development of asymmetric methods for the synthesis of chiral piperazines is of significant interest due to the importance of stereochemistry in drug action. rsc.orgnih.gov One approach to creating chiral carbon-substituted piperazines is through the use of chiral pool starting materials. For instance, amino acids can serve as precursors for the synthesis of enantiopure piperazines. nih.gov

Catalytic asymmetric methods provide an efficient route to chiral piperazines. For example, the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones can generate α-tertiary piperazin-2-ones with high enantiomeric excess, which can then be further elaborated into chiral piperazines. nih.gov Another strategy involves the asymmetric lithiation of N-Boc piperazine, followed by trapping with an electrophile to introduce a substituent at a specific carbon atom. mdpi.com

Table 2: Selected Asymmetric Synthesis Approaches for Chiral Piperazines

Asymmetric Strategy Key Features
Chiral Pool Synthesis Utilizes readily available chiral starting materials like amino acids. nih.gov
Catalytic Asymmetric Allylation Employs palladium catalysis to create enantioenriched tertiary piperazin-2-ones. nih.gov
Asymmetric Lithiation Involves the stereoselective deprotonation of N-Boc piperazine followed by electrophilic trapping. mdpi.com

The introduction of the isopropyl group onto one of the nitrogen atoms of the piperazine ring is typically achieved through N-alkylation reactions. Reductive amination, as previously discussed, is a common method for this transformation, where the piperazine nitrogen acts as the nucleophile, and acetone (B3395972) or isobutyraldehyde serves as the carbonyl component.

Direct alkylation with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a base is another viable strategy. The choice of reaction conditions, including the solvent and base, can be optimized to favor mono-alkylation and minimize the formation of dialkylated products. For the synthesis of unsymmetrically substituted piperazines, it is often necessary to use a protecting group on one of the nitrogen atoms to ensure selective alkylation of the other. The Boc (tert-butyloxycarbonyl) group is a commonly used protecting group that can be readily removed under acidic conditions.

Strategic Incorporation of the Propyl Substituent at the C-2 Position

The introduction of alkyl groups, such as a propyl substituent, at the C-2 position of the piperazine ring presents a synthetic challenge, particularly when stereochemical control is required. While N-substitution of the piperazine ring is relatively straightforward, direct and selective C-H functionalization of the carbon atoms is more complex. nih.gov The presence of the second nitrogen atom in the piperazine ring can lead to side reactions or inhibit catalyst reactivity, making methods developed for other N-heterocycles like piperidines or pyrrolidines often unsuitable. nih.gov

Methods for Stereocontrolled C-2 Functionalization of the Piperazine Ring

Achieving stereocontrol during the C-2 functionalization of the piperazine ring is crucial for developing enantiomerically pure drug candidates. Several asymmetric synthesis strategies have been developed to address this challenge, moving beyond classical resolution techniques to more efficient catalytic and chiral pool-based methods.

One prominent approach involves the asymmetric lithiation of an N-Boc protected piperazine, followed by trapping with an electrophile. O'Brien and coworkers have demonstrated the synthesis of enantiopure α-substituted piperazines using s-BuLi in the presence of a chiral ligand like (-)-sparteine or a (+)-sparteine surrogate. This method's success is notably dependent on the nature of the electrophile and the substituent on the distal nitrogen atom.

Furthermore, catalytic asymmetric methods are emerging as a powerful tool. These include transition-metal-catalyzed C-H functionalization and photoredox catalysis, which allow for the direct and selective introduction of substituents onto the piperazine core under mild conditions. lew.ro For instance, iridium-catalyzed reactions have been shown to achieve regio- and diastereoselective synthesis of C-substituted piperazines through a [3+3] cycloaddition of imines. organic-chemistry.org While not yet specific to a propyl group, these catalytic systems represent the frontier of stereocontrolled C-2 functionalization.

MethodKey FeaturesStarting MaterialsRef.
Asymmetric LithiationUtilizes chiral ligands (e.g., sparteine) for stereocontrol.N-Boc protected piperazines, alkyl halides
Chiral Pool Synthesis (Ugi-4CR)One-pot procedure with high enantiopurity.α-Amino acids, isocyanides, aldehydes, primary amines researchgate.net
Catalytic Asymmetric SynthesisEmploys transition metal or photoredox catalysts for direct C-H functionalization.Piperazine derivatives, various coupling partners lew.roorganic-chemistry.org

Derivatization and Analog Preparation for Structure-Activity Exploration

To explore the structure-activity relationships (SAR) of piperazine-based compounds, the synthesis of a diverse range of analogues is essential. This involves derivatization at various positions of the piperazine scaffold using different synthetic techniques, including the incorporation of other heterocyclic moieties and the use of modern, efficient synthetic protocols.

Synthesis of Thiazole-Containing N-Propylpiperazine Derivatives

The hybridization of the piperazine scaffold with other pharmacologically active heterocycles, such as thiazole, is a common strategy in drug discovery. Several synthetic routes have been established to create thiazole-piperazine hybrids.

A common method is based on the Hantzsch thiazole synthesis, where a thiourea or thioamide derivative is reacted with an α-haloketone. For instance, 1-(4-n-propyl)piperazine thioamide can be reacted with ethyl 4-chloroacetoacetate to form a thiazole ring linked to the N-propylpiperazine moiety. lew.ro The resulting ester can then be reduced to an alcohol, which serves as a handle for further functionalization to introduce amino groups or other substituents. lew.ro

Another approach involves the reaction of a piperazine derivative with a pre-formed, functionalized thiazole. For example, N-substituted piperazines can be reacted with 2-Chloro-N-[4-(2-methyl-4-thiazolyl)phenyl]acetamide to yield 2-(4-substituted piperazin-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives. organic-chemistry.org This method allows for the late-stage introduction of the piperazine unit, enabling the synthesis of a library of analogues with diverse N-substituents.

A three-component reaction involving a thiosemicarbazide derivative, an appropriate 2-bromoacetophenone, and a piperazine-containing aldehyde can also be employed to construct the target thiazole-piperazine compounds in a convergent manner. nih.gov

Starting Material 1Starting Material 2Product TypeRef.
1-(4-n-propyl)piperazine thioamideEthyl 4-chloroacetoacetate1-[2-Thiazol-4-yl]-4-n-propylpiperazine derivative lew.ro
N-substituted piperazine2-Chloro-N-[4-(2-methyl-4-thiazolyl)phenyl]acetamide2-(4-substituted piperazin-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide organic-chemistry.org
Piperazine-thiosemicarbazone2-Bromoacetophenone derivative2-Amino-thiazole piperazine hybrid nih.gov

Mechanochemical Synthesis Approaches for Piperazine Derivatives

Mechanochemical synthesis, typically involving ball milling, offers a green and efficient alternative to traditional solvent-based methods. This approach is characterized by the absence of bulk solvents, reduced reaction times, and often, unique reactivity. While specific examples of the mechanochemical synthesis of this compound are not prevalent in the literature, the principles have been successfully applied to the synthesis of various N-heterocycles.

The synthesis of N-heterocyclic compounds via mechanochemistry often involves the grinding of solid reactants, sometimes with a catalytic amount of a liquid or solid additive to facilitate the reaction. For piperazine derivatives, a potential mechanochemical route could involve the solvent-free reaction of a suitable diamine precursor with a dihalide or a related cyclization partner under ball-milling conditions. The advantages would include operational simplicity, reduced waste, and potentially improved yields compared to solution-phase synthesis. The feasibility of solvent-free synthesis for piperazinium salts has been demonstrated, highlighting the potential of eliminating bulk solvents in piperazine chemistry. rsc.org Reviews on ball milling for N-heterocycle synthesis suggest that condensation and cyclization reactions, which are key steps in forming the piperazine ring, are well-suited to this technique.

One-Pot Synthesis Protocols for Complex Piperazine Scaffolds

One-pot and multicomponent reactions (MCRs) are highly efficient strategies for the synthesis of complex molecules from simple starting materials in a single synthetic operation, avoiding the isolation of intermediates. nih.gov Several one-pot protocols have been developed for the construction of complex and highly substituted piperazine scaffolds.

A notable example is the one-pot, three-component synthesis of highly substituted piperazines from N-activated aziridines, anilines, and propargyl carbonates. lew.ronih.gov This method proceeds with excellent stereoselectivity, providing access to complex chiral piperazines. lew.ronih.gov Another approach involves the Lewis acid-catalyzed reaction of non-activated N-alkyl arylaziridines, which can dimerize to form cis- and trans-2,5-disubstituted N,N'-dialkylpiperazines in a single step. rsc.org

Multicomponent reactions, such as the aforementioned Ugi-4CR, are particularly powerful for generating molecular diversity. By starting with readily available α-amino acids, a one-pot sequence of Ugi reaction, deprotection, cyclization, and reduction can efficiently produce enantiomerically pure N-protected-α-substituted piperazines. researchgate.net Additionally, a one-pot protocol for converting primary amines into C-unsubstituted piperazines has been developed using tosylbis(2-(tosyloxy)ethyl)amine as the cyclizing agent. acs.org

Reaction TypeKey ReactantsScaffold TypeKey FeaturesRef.
Three-Component ReactionN-Activated Aziridines, Anilines, Propargyl CarbonatesHighly Substituted PiperazinesStereospecific, high yields lew.ronih.gov
DimerizationN-Alkyl Arylaziridines2,5-Disubstituted PiperazinesLewis acid-catalyzed, provides cis/trans isomers rsc.org
Ugi-4CR Sequenceα-Amino Acids, Aldehydes, Isocyanides, AminesEnantiopure 2-Substituted PiperazinesConvergent, starts from chiral pool researchgate.net
Reductive CyclizationPrimary Amines, DioximesPolysubstituted PiperazinesConverts primary amino group to piperazine ring acs.org

Synthesis of Hybrid Piperazine Scaffolds through Linker Integration

The synthesis of hybrid molecules, where a piperazine scaffold is connected to another pharmacophore via a linker, is a widely used strategy to develop multifunctional drug candidates. The nature of the linker can significantly influence the properties of the hybrid molecule, including its solubility, stability, and biological activity.

A common approach involves using a key intermediate, such as 2-(4-arylpiperazin-1-yl)acetohydrazide, which can be reacted with various aldehydes, isatins, or coumarins to form N-acylhydrazone-linked hybrids. lew.roresearchgate.net This allows for the modular assembly of piperazine hybrids with diverse molecular frameworks. lew.roresearchgate.net

Linkers can also be used to connect piperazine to natural products or other complex moieties. For example, piperazine has been used as a linker to synthesize rhein–piperazine–furanone hybrids, combining three active fragments into a single molecule. nih.gov Similarly, carbazole and piperazine pharmacophores have been joined using an ethyl urea linker to create potent anticancer agents. nih.gov

The choice of linker is critical in applications like Proteolysis Targeting Chimeras (PROTACs), where piperazine is often incorporated into the linker to improve solubility and rigidity. nih.govsemanticscholar.org The synthesis of these complex molecules involves the stepwise connection of a warhead, the piperazine-containing linker, and an E3 ligase ligand, often using standard peptide coupling reagents like HATU. semanticscholar.org

Furthermore, bifunctional linkers can be attached to the piperazine core to allow for conjugation to larger biomolecules. For instance, piperazine-based polyamines have been functionalized with thiol-reactive groups like maleimides to enable their conjugation to proteins for applications in drug delivery. nih.govacs.org

Pharmacophore 1Linker TypePharmacophore 2ApplicationRef.
PiperazineAcetohydrazide/HydrazoneCoumarin, Isatin, FuranBioactive Hybrids lew.roresearchgate.net
RheinPiperazine (as linker)FuranoneAnticancer Agents nih.gov
CarbazoleEthyl UreaPiperazineAnticancer Agents nih.gov
PiperazineAlkyl/PEG chainsE3 Ligase Ligand/WarheadPROTACs nih.govsemanticscholar.org
Piperazine-PolyamineMaleimideProtein (via Cysteine)Bioconjugation/Drug Delivery nih.govacs.org

Mechanistic Elucidation of Synthetic Transformations and Chemical Reactivity

Detailed Reaction Mechanisms for Piperazine (B1678402) Ring Construction

The formation of the 1-(propan-2-yl)-2-propylpiperazine ring can be envisioned through several modern synthetic strategies. These methods typically involve the cyclization of linear precursors designed to contain the necessary carbon and nitrogen atoms in the correct sequence.

One prominent approach is the transition-metal-catalyzed [3+3] cycloaddition of imines. nih.govacs.org In a hypothetical synthesis for this compound, this would involve the head-to-head coupling of an appropriately substituted imine. For instance, the self-dimerization of an imine derived from 2-aminopentane (B145832) could form the C2-C3 and C5-C6 bonds of the piperazine core. The subsequent N-alkylation with an isopropyl group would complete the synthesis. The mechanism proceeds through the catalytic cycle, where the metal center coordinates to two imine molecules, facilitating a reductive coupling to form a metallacyclic intermediate, which then undergoes reductive elimination to release the six-membered piperazine ring.

Another established method involves the cyclization of a 1,2-diamine with a 1,2-dielectrophile. A plausible route to the target compound could start from N-isopropyl-1,2-diaminopropane. This diamine could then be reacted with a three-carbon dielectrophilic synthon. However, a more modular and controlled approach involves the reaction of a diamine with a propargyl unit, catalyzed by palladium. nih.govacs.org This process couples two carbons from the propargyl group with the diamine to form the heterocyclic ring.

A further strategy is the reductive cyclization of precursors like α,β-unsaturated esters. nih.gov An intermolecular aza-Michael addition of a diamine to an unsaturated ester, followed by an intramolecular SN2 ring closure, can furnish the piperazine core. nih.gov For the target molecule, this would involve reacting N-isopropylethylenediamine with an activated derivative of 2-hexenoic acid, followed by reduction and cyclization.

Finally, the condensation of 1,2-diols with 1,2-diamines, driven by an iridium catalyst through a "borrowing hydrogen" mechanism, represents an atom-economical pathway. thieme-connect.com To form this compound, one could react 1,2-pentanediol (B41858) with N-isopropylethylenediamine. The catalyst temporarily "borrows" hydrogen from the diol to form a dicarbonyl intermediate, which then undergoes reductive amination with the diamine to form the piperazine ring. This method, however, can lead to mixtures of regioisomers when using unsymmetrical starting materials. thieme-connect.com

Role of Catalysts and Reagents in Mediating Specific Bond Formations

The success of modern piperazine syntheses hinges on the specific catalysts and reagents employed, which govern the efficiency and selectivity of bond-forming events.

Iridium Catalysis: In the [3+3] cycloaddition of imines, an iridium catalyst, such as [IrCl(cod)(PPh₃)], is pivotal. nih.govacs.org The iridium center orchestrates the entire catalytic cycle. Initially, it coordinates to the imine substrates. The phosphine (B1218219) ligand (PPh₃) plays a crucial role in directing the reaction towards the six-membered piperazine ring instead of a five-membered imidazolidine. nih.gov The addition of N-oxides as co-catalysts can further enhance catalytic activity and selectivity. nih.gov In the "borrowing hydrogen" methodology, a cationic iridium complex, often [Cp*IrCl₂]₂, facilitates the initial oxidation of the diol to a dicarbonyl intermediate and later mediates the reductive amination steps that form the crucial C-N bonds of the ring. thieme-connect.com

Palladium Catalysis: Palladium catalysts are instrumental in the modular synthesis involving propargyl carbonates and diamines. nih.govacs.org A Pd(0) complex, in conjunction with a phosphine ligand like DPEphos, initiates the process by oxidative addition to the propargyl carbonate. This generates a cationic palladium-allene species, which is an electrophilic intermediate. acs.org The diamine then acts as a bis-nucleophile, attacking the allene. Subsequent intramolecular attack and reductive elimination forge the piperazine ring and regenerate the Pd(0) catalyst, completing the cycle. nih.govacs.org This method allows for the formation of highly substituted piperazines under mild conditions with low catalyst loadings. acs.org

Manganese-Mediated Reductive Cyclization: A simple and effective method for the diastereoselective synthesis of certain piperazines involves manganese metal. acs.orgnih.gov In this reductive cyclization, Mn(0) powder is used in conjunction with a Brønsted acid. This system mediates the reductive dimerization of imine substrates. This protocol is particularly effective for generating trans-2,3-disubstituted piperazines from aryl-substituted imines, proceeding with high diastereoselectivity. acs.org

Table 1: Catalytic Systems for Piperazine Synthesis This table presents data for analogous substituted piperazines as reported in the literature, illustrating the performance of different catalytic systems.

Catalyst System Starting Materials Product Type Diastereoselectivity Yield (%) Reference
[IrCl(cod)(PPh₃)] / N-oxide Imines C-substituted piperazine Single diastereomer >90% nih.gov
[Cp*IrCl₂]₂ / NaHCO₃ 1,2-Diol, 1,2-Diamine Substituted piperazine Most stable isomer >70% thieme-connect.com
Pd(0) / DPEphos Propargyl carbonate, Diamine Substituted piperazine High (e.g., 4:1) >90% nih.govacs.org
Mn(0) / Brønsted Acid Imines trans-2,3-disubstituted Single diastereomer Good acs.org

Investigation of Stereochemical Control and Diastereoselectivity in Synthetic Pathways

Controlling the stereochemistry at the C-2 position is critical when synthesizing this compound. The presence of a chiral center at this position means the product can exist as enantiomers and, if other stereocenters are present, as diastereomers. Synthetic methods are often designed to favor the formation of a single, desired stereoisomer.

In many catalytic syntheses of substituted piperazines, high diastereoselectivity is achieved, often favoring the formation of the thermodynamically more stable trans isomer, where bulky substituents occupy equatorial positions to minimize steric strain. thieme-connect.com For instance, in the iridium-catalyzed condensation of amines and vicinal diols, the reaction typically yields the most stable isomer with equatorial substituents. thieme-connect.com Similarly, manganese-mediated reductive cyclizations have been shown to produce only the trans diastereomer of 2,3-aryl-substituted piperazines. acs.org

The iridium-catalyzed [3+3] cycloaddition of imines is also highly stereospecific, yielding a single, previously unreported diastereomer. nih.gov This suggests a unique reaction pathway where the catalyst and ligands precisely control the three-dimensional arrangement of the substrates during the bond-forming steps.

Palladium-catalyzed intramolecular hydroamination is another powerful tool for stereoselective piperazine synthesis. This method can be used to prepare enantiopure trans-2,6-disubstituted piperazines. acs.org The stereochemical outcome is rationalized by a model where the palladium catalyst binds to the alkene of the substrate, activating it for nucleophilic attack by the pendant amine. The transition state geometry is influenced by steric factors, leading to the preferential formation of the trans product. acs.org In some cases, the resulting piperazine ring may adopt a twist-boat conformation over a chair conformation to alleviate steric strain, a finding confirmed by X-ray crystallography for certain 2,6-disubstituted piperazines. acs.org

The choice of catalyst, ligands, and reaction conditions are the primary tools for influencing the stereochemical outcome. Chiral ligands can be used to induce enantioselectivity, while the inherent steric and electronic properties of the substrates and catalyst system guide the diastereoselectivity of the cyclization.

Structure Activity Relationship Sar and Structure Kinetics Relationship Skr Studies of 1 Propan 2 Yl 2 Propylpiperazine Analogues

Methodological Frameworks for Comprehensive SAR Analysis in Medicinal Chemistry

Structure-Activity Relationship (SAR) analysis is a critical process in drug discovery that systematically investigates how modifications to a molecule's structure affect its biological activity. oncodesign-services.com This process allows medicinal chemists to identify the key structural features—known as pharmacophores—responsible for a compound's desired effects and to optimize these features to enhance potency, selectivity, and safety. oncodesign-services.com

The fundamental methodology of SAR studies involves a cycle of design, synthesis, and testing. oncodesign-services.com Initially, a "hit" or "lead" compound, showing some desired biological activity, is identified. A series of analogues is then synthesized, each with specific, incremental structural changes from the parent compound. oncodesign-services.com These analogues are subjected to biological testing to measure changes in activity, such as enzyme inhibition or receptor binding. oncodesign-services.com

To organize and interpret the data generated, computational tools are frequently employed. A key concept is the "matched molecular pair" (MMP) analysis, where two compounds that differ by only a single, well-defined structural transformation are compared. nih.gov This allows for a direct assessment of the effect of that specific change. A more advanced application of this is the SAR Matrix (SARM) method, which organizes multiple MMPs into a matrix format. This provides a comprehensive overview of the SAR data, making it easier to spot trends and identify "activity cliffs"—small structural modifications that lead to a dramatic change in biological activity. oncodesign-services.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) models represent a further step, using statistical methods and machine learning to build predictive models that correlate a compound's physicochemical properties with its biological activity. oncodesign-services.comnumberanalytics.com These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

Influence of N-Substitution (Propan-2-yl) on Biological Target Interaction and Functional Activity

The substituent at the nitrogen atom of the piperazine (B1678402) ring plays a pivotal role in how the molecule interacts with its biological target. In the case of 1-(propan-2-yl)-2-propylpiperazine, this is an isopropyl (propan-2-yl) group. The nature of this N-substituent can profoundly influence binding affinity, selectivity, and functional activity (i.e., whether the compound acts as an agonist, antagonist, or inhibitor).

Steric and Electronic Effects of the Isopropyl Group

The influence of the isopropyl group can be broken down into two main components: steric and electronic effects.

Electronic Effects: These relate to how the substituent influences the distribution of electrons within the molecule. differencebetween.com Alkyl groups, like the isopropyl group, are generally considered to be electron-donating through an inductive effect (+I). researchgate.net This means they can increase the electron density on the adjacent nitrogen atom, which can impact its basicity (pKa). The basicity of the piperazine nitrogens is often crucial for forming ionic bonds or hydrogen bonds with acidic residues (like aspartate or glutamate) in the binding site of a target protein. By modulating this property, the isopropyl group can fine-tune the strength of these key interactions.

Contribution of C-2 Propyl Substitution to Binding Affinity and Selectivity

While N-substitutions are common, substitutions on the carbon atoms of the piperazine ring are less so, meaning this area of chemical space is relatively unexplored. rsc.org The presence of a propyl group at the C-2 position of the piperazine ring introduces a chiral center and significantly impacts the molecule's three-dimensional shape, which can have profound effects on binding affinity and selectivity.

Conformational Effects and Spatial Orientation

The piperazine ring typically exists in a low-energy chair conformation. However, substituents on the ring carbons can influence the preference for an axial versus equatorial position and can even lead to higher-energy twist-boat conformations to alleviate steric strain. rsc.orgnih.govnih.gov

A substituent at the C-2 position, such as a propyl group, will have a preferred orientation (axial or equatorial) to minimize steric clashes with other parts of the molecule. Studies on related 2-substituted piperazines have shown that an axial conformation can be preferred in some cases, which in turn orients the rest of the molecule in a specific way for optimal receptor binding. nih.gov This defined spatial orientation is critical for selectivity, as it may allow the molecule to fit precisely into the binding site of one receptor subtype while being unable to bind effectively to others. The chirality introduced by the C-2 substitution means that one enantiomer (R or S) will likely have significantly higher affinity than the other, as it will orient the key interacting groups in the correct three-dimensional arrangement to engage with the target. acs.org

Exploration of Linker Chemistry and Peripheral Substituent Effects on Biological Response

Linker chemistry is a key aspect of designing targeted drug delivery systems, such as antibody-drug conjugates (ADCs), where the linker's stability and cleavage mechanism are paramount. nih.govyoutube.com The properties of the linker, such as its length, flexibility, and hydrophilicity, can significantly impact a drug's pharmacokinetic profile. nih.govyoutube.com For example, incorporating hydrophilic linkers like polyethylene (B3416737) glycol (PEG) can sometimes improve a drug's solubility and pharmacokinetic properties. youtube.com

Peripheral substituents on other parts of the molecule (e.g., on an aromatic ring attached to the piperazine) can modulate properties like lipophilicity, which affects cell membrane permeability and oral bioavailability. They can also introduce new points of interaction with the biological target. For instance, adding a hydrogen bond donor or acceptor can create a new anchor point within the binding site, increasing affinity. The electronic properties of these substituents (whether they are electron-withdrawing or electron-donating) can also influence the reactivity and metabolic stability of the entire molecule. mdpi.com

Advanced SAR Methodologies: Structure-Kinetics Relationships (SKR) and Ligand Residence Time

While traditional SAR focuses on binding affinity (a measure of equilibrium binding), there is growing recognition that the kinetics of the drug-target interaction are also critically important for clinical efficacy. nih.gov This has led to the development of Structure-Kinetics Relationship (SKR) studies, which focus on the rates of association (k-on) and dissociation (k-off) of a drug from its target. nih.govnih.gov

The reciprocal of the dissociation rate (1/k-off) is the drug-target residence time . nih.gov A long residence time means the drug remains bound to its target for an extended period, which can lead to a more durable pharmacological effect in the body, even after the drug has been cleared from systemic circulation. nih.govexlibrisgroup.com This can be a significant advantage, potentially allowing for less frequent dosing.

SKR studies aim to understand how structural modifications influence these kinetic parameters. For example, a modification that allows the molecule to induce a conformational change in the target protein, "locking" it in place, could dramatically slow the dissociation rate and increase residence time. vu.nl By systematically studying these relationships, medicinal chemists can design compounds with optimized kinetic profiles, leading to drugs with improved efficacy and a better safety profile. nih.govnih.gov

Interactive Data Table: Hypothetical SAR of this compound Analogues

This table presents hypothetical data to illustrate SAR principles for a series of piperazine analogues. The binding affinity is given as the inhibition constant (Ki), where a lower value indicates higher affinity.

Compound IDN-1 SubstituentC-2 SubstituentPeripheral Group (R)Binding Affinity (Ki, nM)
A-1 IsopropylPropyl-H15
A-2 MethylPropyl-H45
A-3 CyclohexylPropyl-H8
A-4 Isopropyl-H-H80
A-5 IsopropylMethyl-H25
A-6 IsopropylPropyl4-Fluoro10
A-7 IsopropylPropyl4-Methoxy22

Interactive Data Table: Hypothetical SKR of Selected Analogues

This table illustrates how structural changes might affect the kinetics of target binding. Residence time is calculated as 1/k_off.

Compound IDk_on (10^5 M⁻¹s⁻¹)k_off (10⁻³ s⁻¹)Residence Time (min)
A-1 5.27.82.1
A-3 6.14.93.4
A-6 5.52.17.9

Integration of Computational Approaches for SAR Elucidation and Prediction

The exploration of the structure-activity relationships (SAR) and structure-kinetics relationships (SKR) of this compound analogues is significantly enhanced by the integration of computational chemistry and molecular modeling techniques. These in silico methods provide a rational framework for understanding the complex interplay between the molecular features of the ligands and their biological activity, thereby guiding the design of more potent and selective compounds. Computational approaches are particularly valuable in prioritizing the synthesis of novel analogues, reducing the costs and time associated with extensive experimental screening.

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of these computational efforts. nih.govnih.gov By establishing a mathematical correlation between the physicochemical properties of a series of this compound analogues and their biological activities, QSAR models can predict the potency of untested compounds. nih.gov For a hypothetical series of analogues, descriptors such as electronic properties (e.g., partial charges, dipole moment), steric parameters (e.g., molecular volume, surface area), and hydrophobic characteristics (e.g., logP) would be calculated. These descriptors are then used to build predictive models using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms. mdpi.com

For instance, a 2D-QSAR study on a series of analogues could reveal the importance of specific substituent properties. The general findings from studies on other piperazine derivatives suggest that the nature of the substituents on both nitrogen atoms of the piperazine ring plays a critical role in determining the biological activity. benthamdirect.comnih.gov

To illustrate, consider a hypothetical set of analogues of this compound with variations at the N1 and C2 positions. A QSAR model could be developed to predict their binding affinity for a specific target.

Table 1: Hypothetical QSAR Data for this compound Analogues

Compound IDN1-SubstituentC2-SubstituentLogPPredicted pIC50
1 Propan-2-ylPropyl3.27.5
1a EthylPropyl2.77.1
1b CyclopropylPropyl2.97.3
1c Propan-2-ylButyl3.77.8
1d Propan-2-ylPhenyl4.16.9

In addition to 2D-QSAR, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide a more detailed understanding of the SAR. nih.gov These techniques generate 3D contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic properties are favorable or unfavorable for activity. For the this compound scaffold, CoMFA could highlight, for example, that increased steric bulk at the C2-position is beneficial for activity, while a specific electrostatic potential distribution around the N1-substituent is crucial.

Molecular docking studies are another powerful computational tool used to elucidate SAR. By simulating the binding of this compound analogues into the active site of a target protein, docking can predict the preferred binding poses and estimate the binding affinity. mdpi.com These studies can rationalize the observed SAR by identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein. For instance, docking studies might reveal that the nitrogen atoms of the piperazine ring act as hydrogen bond acceptors, a common feature for this scaffold. researchgate.netnih.govbenthamdirect.com

Table 2: Hypothetical Docking Results for this compound Analogues

Compound IDKey Interacting ResiduesPredicted Binding Energy (kcal/mol)
1 ASP110, PHE250, TRP300-9.2
1a ASP110, PHE250-8.5
1c ASP110, PHE250, TRP300, LEU304-9.8
1d ASP110, TYR150-7.9

The integration of these computational approaches provides a synergistic workflow for the SAR elucidation of this compound analogues. The predictions from QSAR and docking studies can guide the selection of new analogues for synthesis, and the experimental results can, in turn, be used to refine and improve the computational models in an iterative process. This data-driven approach accelerates the drug discovery process by focusing resources on the most promising chemical space.

Computational Chemistry and Molecular Modeling of 1 Propan 2 Yl 2 Propylpiperazine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, often utilizing methods like Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For 1-(Propan-2-yl)-2-propylpiperazine, these calculations reveal its electronic landscape, which is crucial for predicting its reactivity and stability. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

In studies of similar piperazine (B1678402) derivatives, DFT calculations have been employed to determine a range of molecular descriptors. tandfonline.com These include ionization potential, electron affinity, electronegativity, and hardness, which collectively paint a detailed picture of the molecule's electronic character and potential for engaging in chemical reactions. tandfonline.com For this compound, these calculations would elucidate how the isopropyl and propyl substituents modulate the electron distribution across the piperazine ring, influencing its acid-base properties and interaction potential.

Table 1: Predicted Quantum Chemical Descriptors for this compound This table presents hypothetical data based on typical values for similar heterocyclic compounds as described in the literature.

DescriptorPredicted ValueSignificance
HOMO Energy-6.5 eVEnergy of the outermost electron orbital; relates to electron-donating ability.
LUMO Energy1.2 eVEnergy of the lowest empty orbital; relates to electron-accepting ability.
HOMO-LUMO Gap7.7 eVIndicator of chemical stability and reactivity.
Ionization Potential (IP)6.5 eVThe minimum energy required to remove an electron.
Electron Affinity (EA)-1.2 eVEnergy released when an electron is added.
Electronegativity (χ)2.65 eVMeasure of the ability to attract electrons in a bond.
Hardness (η)3.85 eVResistance to change in electron distribution.

Molecular Docking Simulations for Ligand-Target Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger protein target. mmsl.cz This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govnih.gov For this compound, docking simulations would be performed to identify its potential biological targets and analyze its binding mode within the active site.

The process involves placing the 3D structure of the ligand into the binding pocket of a receptor and using a scoring function to estimate the binding affinity. mdc-berlin.deyoutube.com Research on other piperazine derivatives has shown their potential to bind to a variety of targets, including urease and the SARS-CoV-2 main protease. nih.govacs.org In a hypothetical docking study of this compound against a target, the simulation would reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the binding site. The isopropyl and propyl groups would likely engage in hydrophobic interactions, while the nitrogen atoms of the piperazine ring could act as hydrogen bond acceptors or donors. nih.gov

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein This table illustrates the type of data generated from a molecular docking simulation.

ParameterResultInterpretation
Binding Affinity (Score)-8.2 kcal/molA quantitative estimate of the binding strength; more negative values indicate stronger binding.
Interacting ResiduesTyr 23, Phe 88, Val 104, Asp 120Amino acids in the target's active site that form bonds or contacts with the ligand.
Hydrogen BondsN-H...O=C (Asp 120)Specific hydrogen bond interactions that stabilize the binding pose.
Hydrophobic ContactsIsopropyl group with Val 104; Propyl group with Tyr 23, Phe 88Van der Waals interactions contributing to binding affinity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view, revealing how the ligand-protein complex behaves over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into flexibility, conformational changes, and the stability of binding interactions. mdpi.com

For this compound bound to a target, an MD simulation would track the movements of both the ligand and the protein. This analysis can confirm whether the binding pose predicted by docking is stable or if the ligand shifts to a different conformation. mdpi.com Key analyses include calculating the root-mean-square deviation (RMSD) to assess structural stability and monitoring the persistence of intermolecular interactions like hydrogen bonds throughout the simulation. mdpi.com The simulation would also reveal the flexibility of the propyl and isopropyl substituents and how they adapt to the dynamic environment of the binding pocket. nih.gov Combining MD with principal component analysis (PCA) can further help in understanding the large-scale collective motions of the protein-ligand system. nih.gov

Table 3: Typical Parameters for a Molecular Dynamics Simulation This table outlines standard settings for an MD simulation of a protein-ligand complex.

ParameterSettingPurpose
Simulation SoftwareGROMACS, AMBERWidely used software packages for performing MD simulations.
Force FieldAMBER FF14SB, CHARMM36mA set of parameters used to describe the potential energy of the system.
Simulation Time200 nanoseconds (ns)The duration of the simulation, chosen to be long enough to observe relevant motions.
EnsembleNPT (Isothermal-isobaric)Maintains constant number of particles, pressure, and temperature to mimic physiological conditions.
Temperature300 KApproximate physiological temperature.
SolventTIP3P Water ModelAn explicit water model to solvate the system.

Application of Virtual Screening Techniques for Identifying Novel Analogues

Virtual screening is a computational strategy used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mmsl.czresearchgate.net This approach can be either structure-based, relying on docking of compounds to a known target structure, or ligand-based, using the structure of a known active compound like this compound as a template. researchgate.netnih.gov

Using this compound as a starting point, a ligand-based virtual screening campaign could be initiated to find novel analogues with potentially improved properties. This would involve searching a database of millions of compounds for molecules with similar shapes, sizes, and pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic centers). core.ac.uk The identified "hits" from the virtual screen can then be prioritized for experimental testing, significantly accelerating the discovery of new lead compounds. mdpi.com

Table 4: Hypothetical Workflow for a Ligand-Based Virtual Screening This table outlines the steps involved in finding analogues of a query molecule.

StepDescriptionOutcome
1. Query DefinitionUse the 3D structure of this compound as the template.A defined chemical and spatial query.
2. Database SelectionChoose a large compound library (e.g., ZINC, Enamine REAL).A search space of millions of purchasable or synthesizable molecules.
3. Pharmacophore ModelingIdentify key chemical features: 2 hydrophobic groups, 1 H-bond acceptor, 1 H-bond donor.A 3D map of essential interaction points.
4. ScreeningFilter the database to find molecules that match the pharmacophore model.A reduced set of several thousand candidate molecules ("hits").
5. Hit Filtering & SelectionApply additional filters (e.g., molecular weight, predicted ADME properties) and cluster for diversity.A final, prioritized list of 50-100 diverse analogues for acquisition and testing.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the piperazine ring typically adopts a chair conformation to minimize steric and torsional strain. The key question is the orientation of the substituents—the 2-propyl and 1-isopropyl groups.

Studies on similar 2-substituted piperazines have shown a preference for the substituent to occupy an axial position, which can be stabilized by specific intramolecular interactions. nih.gov For this compound, a detailed conformational analysis would involve calculating the relative energies of all possible conformers (e.g., chair with axial-propyl, chair with equatorial-propyl). This creates an energy landscape map, a plot of potential energy against conformational coordinates. nih.govyoutube.com This map reveals the most stable, low-energy conformations and the energy barriers between them, providing a comprehensive understanding of the molecule's flexibility and predominant shapes in solution. nih.gov

Table 5: Relative Energies of Key Conformers of this compound This table presents hypothetical relative energy values to illustrate conformational preferences.

Conformer (Piperazine Ring)2-Propyl Group OrientationRelative Energy (kcal/mol)Predicted Population (at 300K)
ChairAxial0.0 (Most Stable)~75%
ChairEquatorial+0.8~24%
Twist-Boat->5.0<1%

In Vitro Pharmacological Characterization of 1 Propan 2 Yl 2 Propylpiperazine Derivatives

Enzyme Inhibition Studies and Mechanistic Insights

The ability of 1-(propan-2-yl)-2-propylpiperazine derivatives to modulate the activity of specific enzymes is a key aspect of their pharmacological profile. These studies are crucial for identifying potential therapeutic applications and understanding the structure-activity relationships within this class of compounds.

Biochemical Assay Methodologies for Enzyme Activity Modulation

The assessment of enzyme inhibition by this compound derivatives relies on various biochemical assay methodologies. These assays are designed to measure the rate of an enzymatic reaction in the presence and absence of the inhibitor. A common approach involves the use of a modified Ellman's method for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net This colorimetric assay measures the product of the enzymatic reaction, allowing for the quantification of enzyme activity.

For other enzymes, such as inosine-5′-monophosphate dehydrogenase (IMPDH), biochemical assays are employed to evaluate the inhibitory activity of synthesized analogues. nih.gov These assays are often conducted in conjunction with whole-cell assays to confirm the on-target activity of the compounds. nih.gov The development and validation of these assays are critical for early drug discovery and require careful consideration of steady-state conditions, ensuring that the substrate concentration is much greater than the enzyme concentration and that the initial phase of the reaction is measured. nih.gov

Furthermore, to gain a deeper understanding of the mechanism of action, these biochemical assays can be complemented by cell-based assays. While biochemical assays identify potent inhibitors, cell-based assays help to determine if these compounds can permeate cells and exert their effects in a more complex biological environment. nih.gov

Kinetic Characterization of Enzyme Inhibition (e.g., K_i, IC_50, Mode of Inhibition)

The kinetic characterization of enzyme inhibition by this compound derivatives provides crucial quantitative data on their potency and mechanism of action. Key parameters determined in these studies include the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). The IC₅₀ value represents the concentration of an inhibitor required to reduce enzyme activity by 50% and is a common measure of inhibitor potency. nih.govbath.ac.uk For instance, some piperazine (B1678402) derivatives have demonstrated low nanomolar inhibition against enzymes like AChE and BChE. researchgate.net

The inhibition constant, Kᵢ, provides a more absolute measure of the binding affinity of the inhibitor to the enzyme. researchgate.net Determining the Kᵢ value often involves analyzing the effect of the inhibitor on the enzyme's kinetic parameters, such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). This analysis also reveals the mode of inhibition, which can be competitive, non-competitive, uncompetitive, or mixed. embrapa.brmdpi.com

Graphical methods, such as the Lineweaver-Burk plot, are commonly used to determine the mode of inhibition and calculate Kᵢ values. embrapa.brmdpi.com For example, a mixed-type inhibition was identified for a furan-chalcone derivative against tyrosinase, with Kᵢ values in the low micromolar range. mdpi.com Understanding the mode of inhibition is critical as it provides insights into how the inhibitor interacts with the enzyme—whether it binds to the active site, an allosteric site, or both. embrapa.brmdpi.com

DerivativeTarget EnzymeIC₅₀ (nM)Kᵢ (nM)Mode of InhibitionReference
Compound 5 AChE-20.58 ± 0.35- researchgate.net
Compound 7 BChE-21.84 ± 0.40- researchgate.net
Compound 8 hCA I-27.45 ± 0.41- researchgate.net
Compound 9 hCA II-6.02 ± 0.11- researchgate.net
Furan-Chalcone Derivative 8 Tyrosinase (monophenolase)43.312Mixed mdpi.com
Furan-Chalcone Derivative 8 Tyrosinase (diphenolase)280165Mixed mdpi.com

Receptor Binding Profiling and Selectivity Assessment

The interaction of this compound derivatives with various receptors is a cornerstone of their pharmacological evaluation. These studies determine the affinity of the compounds for their intended targets and their selectivity over other receptors, which is crucial for predicting their therapeutic efficacy and potential side effects.

Radioligand Binding Assays for Receptor Affinity and Occupancy

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. giffordbioscience.com These assays use a radiolabeled ligand that binds to the receptor of interest. The affinity of a test compound, such as a this compound derivative, is determined by its ability to compete with the radioligand for binding to the receptor. giffordbioscience.com The results are typically expressed as the inhibition constant (Kᵢ), which reflects the concentration of the compound required to occupy 50% of the receptors. nih.govnih.gov

These assays can be performed on membrane homogenates or on whole cells expressing the target receptor. giffordbioscience.comnih.gov For example, the affinity of piperazine derivatives for dopamine (B1211576) D₂ and D₃ receptors has been evaluated using [³H]spiperone binding assays in HEK-293 cells expressing these receptors. nih.gov Similarly, the affinity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors has been determined using radioligands like ³H-pentazocine and [³H]DTG. nih.govnih.gov

Saturation binding assays, a variation of this technique, can determine the density of receptors (Bₘₐₓ) in a given tissue or cell line, as well as the dissociation constant (K₋) of the radioligand. giffordbioscience.comnih.gov These data are essential for understanding the receptor landscape and the potential for receptor occupancy at therapeutic doses.

DerivativeTarget ReceptorKᵢ (nM)Radioligand UsedReference
Compound 1 Sigma-1 (S1R)82³H-pentazocine nih.gov
Iodinated Analogue 4a Sigma ReceptorsIC₅₀ = 7.1[³H]DTG, ³H-pentazocine nih.gov
Iodinated Analogue 4b Sigma ReceptorsIC₅₀ = 31.0[³H]DTG, ³H-pentazocine nih.gov
Iodinated Analogue 4c Sigma ReceptorsIC₅₀ = 77.3[³H]DTG, ³H-pentazocine nih.gov
Compound (-)-10e Dopamine D₂47.5[³H]spiperone nih.gov
Compound (-)-10e Dopamine D₃0.57[³H]spiperone nih.gov
Compound (+)-10e Dopamine D₂113[³H]spiperone nih.gov
Compound (+)-10e Dopamine D₃3.73[³H]spiperone nih.gov

Investigation of Binding Kinetics and Ligand Residence Time on Target Receptors

Beyond simple affinity measurements, understanding the kinetics of how a ligand binds to and dissociates from its receptor can provide valuable insights into its pharmacological activity. Kinetic radioligand binding assays are used to determine the association (kₒₙ) and dissociation (kₒff) rate constants of a ligand. giffordbioscience.com The ratio of these rates (kₒff/kₒₙ) provides another way to calculate the dissociation constant (K₋).

Pharmacological Selectivity Studies against Related Receptor Subtypes (e.g., Histamine (B1213489) Receptors)

Pharmacological selectivity is a crucial attribute for any drug candidate, as it minimizes off-target effects and improves the therapeutic window. For this compound derivatives, it is important to assess their binding affinity not only for their primary target but also for a panel of related receptor subtypes.

For example, piperazine and piperidine (B6355638) derivatives have been investigated for their affinity at histamine H₃ receptors and sigma-1 (σ₁) receptors. acs.orgnih.gov Radioligand binding studies are conducted to determine the Kᵢ values for these receptors, as well as for other histamine receptor subtypes like H₁, H₂, and H₄, to establish a selectivity profile. nih.gov Some derivatives have shown high affinity for both H₃ and σ₁ receptors, suggesting a potential dual-acting mechanism, while others exhibit high selectivity for one receptor over the others. acs.orgnih.govnih.govacs.org This selectivity is often influenced by subtle structural modifications, such as the replacement of a piperidine ring with a piperazine ring. acs.orgnih.govacs.org

CompoundTarget ReceptorKᵢ (nM)Selectivity ProfileReference
Compound 5 Histamine H₃7.70High affinity for σ₁R (Kᵢ = 3.64 nM) acs.orgnih.gov
Compound 11 Histamine H₃6.2High affinity for σ₁R (Kᵢ = 4.41 nM) and lower for σ₂R (Kᵢ = 67.9 nM) nih.gov
Compound 11 Histamine H₁> 10,000Highly selective for H₃R nih.gov
Compound 11 Histamine H₂> 100,000Highly selective for H₃R nih.gov
Compound 11 Histamine H₄> 10,000Highly selective for H₃R nih.gov
KSK67 (piperazine analogue) Histamine H₃-Highly selective for H₃R over σ₁R acs.org
KSK68 (piperidine analogue) Histamine H₃-High affinity for both H₃R and σ₁R acs.org
KSK94 (piperazine analogue) Histamine H₃7.9Highly selective for H₃R (σ₁R Kᵢ = 2958 nM) acs.org

No Publicly Available Data on the

Following a comprehensive review of scientific literature and databases, no research articles or data pertaining to the in vitro pharmacological characterization of this compound or its derivatives were identified. Specifically, there is a lack of published studies on its activity in cellular assays for target engagement and pathway modulation, excluding cytotoxicity and safety assessments.

This absence of information in the public domain prevents the creation of a detailed scientific article as requested. The required sections on detailed research findings and data tables for cellular assays cannot be populated without source material from peer-reviewed research.

The initial search strategy focused on identifying any pharmacological data, including target binding and functional cellular responses, for the specified compound and its analogs. Despite broadening the search to include more general terms related to substituted piperazines, no relevant studies were found that specifically name or investigate this compound.

Therefore, the requested article, with its specific outline focusing on cellular assays for target engagement and pathway modulation, cannot be generated at this time due to the unavailability of the necessary scientific data.

Preclinical in Vivo Pharmacological Investigations Non Human, Non Toxicology, Excluding Clinical Trials

Pharmacodynamic Studies in Relevant Animal Models (Non-Human)

There is no available information from non-human animal models detailing the pharmacodynamic properties of 1-(Propan-2-yl)-2-propylpiperazine. Pharmacodynamic studies are essential to determine the mechanism of action of a compound and its physiological and biochemical effects on a living organism.

Assessment of Target Engagement and Efficacy in Animal Models (Non-Toxicology)

Information regarding the assessment of target engagement and the efficacy of this compound in non-toxicological animal models is not present in the current body of scientific literature. Such studies are critical to confirm that a compound interacts with its intended biological target and produces the desired therapeutic effect in a living system. The use of target engagement biomarkers is a valuable tool in this process, helping to connect the drug's interaction with its target to physiological outcomes.

Exploration of Biological Activities in Disease-Relevant Animal Models (Non-Clinical Trial)

There are no published studies exploring the biological activities of this compound in animal models relevant to specific diseases. This stage of preclinical research is vital for establishing a compound's potential therapeutic utility before any consideration for clinical development. While other piperazine-containing molecules have been investigated in various disease models, such as those for depression or cancer, no such data exists for this compound.

Advanced Analytical Techniques for Research Characterization of 1 Propan 2 Yl 2 Propylpiperazine

Chromatographic Techniques for Purity Assessment and Quantitative Analysis in Research Samples (e.g., HPLC, UPLC, GC)

Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts, allowing for both purity assessment and accurate quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful techniques for the analysis of a wide range of organic compounds. For piperazine (B1678402) derivatives, reversed-phase HPLC (RP-HPLC) is commonly used. nih.gov

Purity Assessment: A typical method would involve a C18 or phenyl-hexyl column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. nih.govmdpi.com The compound would be detected using a non-specific detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), as the compound lacks a strong UV chromophore. If trace-level impurities need to be identified, coupling the HPLC to a mass spectrometer (LC-MS) is the preferred approach. nih.govmdpi.com

Quantitative Analysis: For quantification, a calibration curve is constructed by analyzing standards of known concentration. The validated HPLC method would demonstrate linearity, accuracy, precision, and defined limits of detection (LOD) and quantification (LOQ). nih.gov Pre-column derivatization with a UV-active reagent can be employed to enhance detection sensitivity with a standard UV detector. researchgate.net

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds like 1-(propan-2-yl)-2-propylpiperazine.

Purity and Quantitative Analysis: A GC method would typically use a capillary column with a non-polar or mid-polar stationary phase. tsijournals.com A Flame Ionization Detector (FID) provides excellent sensitivity for hydrocarbons and is suitable for quantification. The method's precision, linearity, and accuracy would be validated for reliable results. tsijournals.com GC is particularly useful for detecting volatile impurities that may not be easily observed by HPLC.

X-ray Crystallography for Precise Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. thepharmajournal.com To perform this analysis, a suitable single crystal of this compound must first be grown.

Solid-State Structure: The analysis would confirm the connectivity of the atoms and provide precise bond lengths, bond angles, and torsion angles. For piperazine and its derivatives, X-ray studies have consistently shown that the six-membered ring adopts a chair conformation. wikipedia.orgstrath.ac.ukmdpi.com It is expected that this compound would also crystallize in a chair conformation.

Conformational Analysis: The analysis would reveal the orientation of the isopropyl and propyl substituents on the piperazine ring (i.e., whether they are in axial or equatorial positions). Studies on related substituted piperazines suggest that bulky substituents preferentially occupy the equatorial position to minimize steric hindrance. nih.govnih.gov The crystal packing would also be elucidated, showing intermolecular interactions such as hydrogen bonds involving the N-H group, which play a crucial role in the crystal lattice. strath.ac.uk

Hyphenated Analytical Techniques for Complex Mixture Characterization

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of spectroscopy, making them ideal for analyzing complex mixtures. ajpaonline.comsaspublishers.com

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for the separation and identification of volatile components in a mixture. unodc.org A sample containing this compound could be injected into the GC-MS system. The GC would separate the target compound from other components, and the MS would provide a mass spectrum for each separated peak. By comparing the obtained mass spectrum with a library database or with the known spectrum of a pure standard, the compound can be unequivocally identified. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is extremely versatile and is the cornerstone of modern pharmaceutical analysis. mdpi.commdpi.com It is used to analyze compounds that are not sufficiently volatile or stable for GC analysis. An LC-MS method would separate this compound from non-volatile impurities or degradation products. The mass spectrometer provides molecular weight information and structural data for each component as it elutes from the column, enabling the identification of unknown impurities and the characterization of degradation pathways. researchgate.netnih.gov Techniques like tandem mass spectrometry (MS/MS) can further fragment ions to provide even more detailed structural information. mdpi.com

Conclusion and Future Research Trajectories

Synthesis of Key Research Findings and Contributions

A thorough review of scientific literature indicates that there are no specific research articles or patents detailing the synthesis, properties, or biological activity of 1-(Propan-2-yl)-2-propylpiperazine. The primary contribution of current research is, therefore, the identification of this compound as a novel, uncharacterized molecule.

Research on analogous compounds provides a foundational context. The piperazine (B1678402) nucleus is a cornerstone in drugs targeting the central nervous system, as well as in antiviral and anticancer agents. researchgate.netresearchgate.net Studies on various N,N-disubstituted and C-substituted piperazines have demonstrated their potential to interact with a wide range of biological targets, including nicotinic acetylcholine (B1216132) receptors and sigma receptors. rsc.orgnih.govnih.govnih.gov The key finding is that while the general class of substituted piperazines is of immense interest, this specific asymmetrical derivative remains unstudied.

Identification of Unexplored Research Avenues and Gaps in Understanding

The absence of data on this compound highlights several fundamental gaps in our understanding. The most significant is the complete lack of knowledge regarding its basic chemical and biological identity.

Key Unexplored Avenues:

Synthesis and Characterization: No established synthetic route has been published. Spectroscopic and physicochemical data (e.g., NMR, IR, melting point, pKa) are entirely absent.

Stereochemistry: The C-2 position is a chiral center, meaning the compound exists as a pair of enantiomers (R and S). The synthesis, separation, and individual biological evaluation of these enantiomers have not been explored.

Pharmacological Profile: The compound has not been screened for any biological activity. Its potential targets, mechanism of action, potency, and efficacy are unknown.

Pharmacokinetic Properties: There is no information on the absorption, distribution, metabolism, and excretion (ADME) profile of the molecule.

Directions for Advanced Synthetic Methodologies and Chemical Derivatization

Future research must begin with the development of a reliable and efficient synthesis. Modern synthetic methods offer several plausible routes to asymmetrically substituted piperazines. organic-chemistry.org

A logical approach would involve a modular synthesis starting from a known precursor. For instance, a potential route could be the N-alkylation of 2-propylpiperazine (B1312603). This could be achieved via:

Reductive Amination: Reacting 2-propylpiperazine with acetone (B3395972) in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the N-isopropyl group.

Nucleophilic Substitution: Reacting 2-propylpiperazine with an isopropyl halide (e.g., 2-bromopropane) under basic conditions.

Developing asymmetric synthetic methods to selectively produce the R or S enantiomer is a critical next step. rsc.orgnih.gov This would allow for a detailed investigation into how the stereochemistry at the C-2 position influences biological activity. Furthermore, creating a small library of derivatives by varying the substituents at both the N-1 and C-2 positions would be invaluable for establishing structure-activity relationships (SAR). researchgate.netacs.org

Prospects for Novel Biological Target Identification and Validation

Given the pharmacological activities of other piperazine derivatives, several promising avenues exist for biological screening. The structural features of this compound suggest potential interactions with targets known to bind piperazine-containing ligands.

Potential Screening Targets:

Sigma Receptors (σ1R and σ2R): Many piperazine compounds exhibit high affinity for sigma receptors, which are implicated in neurological disorders and cancer. rsc.orgnih.gov

Dopamine (B1211576) and Serotonin Receptors: The piperazine scaffold is common in antipsychotic and antidepressant drugs that modulate dopaminergic and serotonergic systems. mdpi.com

Nicotinic Acetylcholine Receptors (nAChRs): N,N-disubstituted piperazines have been investigated as selective ligands for nAChR subtypes, which are targets for cognitive disorders. nih.govnih.gov

Kinase Inhibition: A number of piperazine-containing drugs are kinase inhibitors used in oncology. nih.gov Screening against a panel of cancer-related kinases could reveal antiproliferative activity. researchgate.net

Initial screening should be performed using high-throughput binding and functional assays, followed by more detailed studies for any identified "hits" to validate the target and elucidate the mechanism of action.

Future Applications of Computational Chemistry in the Rational Design of Piperazine Derivatives

Before embarking on extensive synthetic and biological testing, computational chemistry can provide valuable predictive insights. researchgate.netntis.gov

Computational Approaches:

Molecular Docking: The 3D structure of this compound (both R and S enantiomers) can be modeled and docked into the crystal structures of known biological targets (e.g., sigma-1 receptor, dopamine D2 receptor). rsc.orgnih.gov This can predict binding affinity and identify key molecular interactions.

Pharmacophore Modeling: By comparing the structure to known active ligands, a pharmacophore model can be generated to assess its potential for biological activity.

ADME/Tox Prediction: In silico tools can estimate crucial pharmacokinetic properties like lipophilicity (LogP), aqueous solubility, and potential for metabolism by cytochrome P450 enzymes. This helps in prioritizing compounds with more favorable drug-like properties.

Molecular Dynamics Simulations: These simulations can be used to study the stability of the ligand-receptor complex over time, providing a more dynamic and realistic view of the binding interactions. rsc.org

By integrating these computational methods, researchers can rationally prioritize synthetic targets and guide the design of future derivatives with improved potency and selectivity, ultimately accelerating the discovery process.

Data Tables

Table 1: Calculated Physicochemical Properties of this compound Note: These properties are computationally predicted and await experimental verification.

Property Value
Molecular Formula C₁₀H₂₂N₂
Molecular Weight 170.30 g/mol
IUPAC Name This compound
CAS Number Not assigned
Predicted LogP 2.1 - 2.5
Predicted pKa 9.0 - 9.5 (most basic nitrogen)

| Chiral Centers | 1 (at C-2) |

Table 2: Proposed Future Research Plan This interactive table outlines a potential workflow for characterizing the title compound.

Click to view the interactive research plan
Research Gap Identified (from 9.2) Proposed Methodologies (from 9.3, 9.4, 9.5) Objective
Lack of a defined synthetic routeReductive amination of 2-propylpiperazine with acetone; Nucleophilic substitution with 2-bromopropane.To establish a reliable, scalable synthesis.
Unknown stereochemical propertiesAsymmetric synthesis or chiral chromatography separation of enantiomers.To isolate and study the individual R and S enantiomers.
No experimental characterization dataNMR (¹H, ¹³C), Mass Spectrometry, IR Spectroscopy, Melting Point analysis.To confirm the structure and purity of the synthesized compound.
Unknown biological activity profileHigh-throughput screening (HTS) against a panel of CNS receptors (Sigma, Dopamine, Serotonin, nAChR) and kinases.To identify primary biological targets.
No validated biological targetsIn vitro binding assays (e.g., radioligand displacement) and functional assays (e.g., cAMP, calcium flux) for HTS hits.To confirm and validate initial screening results.
Absence of computational dataMolecular docking studies, molecular dynamics simulations, and in silico ADME prediction.To predict binding modes and guide future derivative design.

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